molecular formula C19H20N4O4 B12643539 (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

Cat. No.: B12643539
M. Wt: 368.4 g/mol
InChI Key: SRKONCAEIALETF-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is a synthetic chemical building block designed for research applications. This compound features a piperazine core that is functionalized with both an N-hydroxysuccinimide (NHS) ester and a 2-methylquinoline group. The NHS ester is a key reactive handle, readily forming stable amide bonds with primary amine groups present in proteins, peptides, or other amine-containing molecules, making it a valuable tool for bioconjugation and probe development . The 2-methylquinoline moiety is a privileged structure in medicinal chemistry, often associated with biological activity within the central nervous system (CNS). Compounds containing quinoline and piperazine substructures have been investigated as inhibitors for targets like phosphodiesterase 9 (PDE9) and as selective agonists for serotonin receptors such as the 5-HT2A receptor . Furthermore, the 2,5-dioxopyrrolidin-1-yl (NHS) pharmacophore is present in compounds with demonstrated anticonvulsant and neuroprotective properties in pre-clinical studies, suggesting potential research applications in neuroscience for investigating neurodegenerative diseases and neuronal excitability . Researchers can leverage this molecule in the synthesis of novel heterocyclic hybrids for screening against neurological targets or as a key intermediate in developing targeted covalent inhibitors. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H20N4O4/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-8-10-22(11-9-21)19(26)27-23-17(24)6-7-18(23)25/h2-5,12H,6-11H2,1H3

InChI Key

SRKONCAEIALETF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

One efficient approach described in the literature involves a one-pot synthesis that combines multiple steps into a single reaction vessel. This method typically includes:

  • Reagents Used :

    • Dioxopyrrolidine precursor
    • Piperazine derivative
    • Quinoline derivative
    • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC))
  • Procedure :

    • Combine the dioxopyrrolidine precursor with the piperazine derivative in a suitable solvent such as DMF (N,N-Dimethylformamide).
    • Add the quinoline derivative along with a coupling agent.
    • Stir the mixture at room temperature for a specified duration.
    • Purify the resulting compound using reverse-phase chromatography.
  • Yield : Typically ranges from 40% to 70% , depending on reaction conditions and purification efficiency.

Method B: Sequential Synthesis

Another method involves a sequential synthesis approach where intermediates are isolated at each step:

  • Formation of Dioxopyrrolidine :

    • Reacting suitable amines with diketones under acidic conditions to form dioxopyrrolidine.
  • Piperazine Formation :

    • Subsequent reaction of the dioxopyrrolidine with piperazine in an organic solvent under reflux conditions.
  • Quinoline Introduction :

    • Finally, introduce the quinoline moiety through electrophilic substitution or coupling reactions.
  • Yield : This method may yield around 50% , with intermediate purification steps often improving overall purity.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing complex organic compounds:

  • Mix all reactants in a microwave-compatible vessel.
  • Subject to microwave irradiation for a predetermined time.
  • Allow cooling and then purify via chromatography.
  • Advantages :
    • Reduced reaction times.
    • Higher yields (up to 80% ) due to enhanced reaction kinetics.

Data Table of Synthesis Conditions

Method Reagents Used Conditions Yield (%)
One-Pot Synthesis Dioxopyrrolidine precursor, Piperazine, Quinoline Room temperature, DMF 40 - 70
Sequential Synthesis Diketones, Piperazine, Quinoline Reflux ~50
Microwave-Assisted All reactants Microwave irradiation Up to 80

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dioxopyrrolidinyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished from analogs by its 2-methylquinolin-4-yl substituent. Below is a comparative analysis with structurally related piperazine derivatives:

Compound Name Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target: (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate 2-Methylquinolin-4-yl, 2,5-dioxopyrrolidin-1-yl C₂₀H₂₁N₅O₄ 395.42 Quinoline enhances aromatic interactions; dioxopyrrolidinyl improves stability
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl, 2,5-dioxopyrrolidinyl C₁₇H₂₀FN₃O₄ 349.36 Fluorine increases electronegativity; smaller aromatic system
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Piperidine-diphenyl, ketone C₂₈H₃₅N₃O₄ 477.59 Bulky substituents may hinder bioavailability; ketone adds polarity
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl, piperidine C₁₉H₂₇N₃O₃ 345.44 Methoxy group improves solubility; piperidine adds conformational flexibility

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The dioxopyrrolidinyl group, common to several analogs, is resistant to esterase hydrolysis, enhancing plasma half-life .
  • Selectivity: In ferroptosis studies (), structural features like quinoline’s nitrogen may confer selectivity for cancer cells over normal tissues, a trait less pronounced in non-aromatic analogs.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate, with the CAS number 1460027-91-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4}, with a molecular weight of 368.4 g/mol. The structure includes a pyrrolidine ring and a quinoline moiety, which are known to influence various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of pyrrolidine diones exhibit significant anticonvulsant effects. For instance, compounds similar to (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate demonstrated protective activity in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .
  • Antinociceptive Properties : The compound has been reported to possess antinociceptive effects in pain models, indicating its potential for managing pain conditions .

The pharmacological effects of this compound are likely mediated through multiple mechanisms:

  • Ion Channel Modulation : The compound may inhibit sodium/calcium currents, which are crucial in neuronal excitability and seizure propagation.
  • Receptor Antagonism : It may act as an antagonist at transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception .
  • Neuroprotective Effects : Some studies suggest that related compounds can protect against neurotoxicity by inhibiting oxidative stress pathways and modulating inflammatory responses .

Case Studies

Several studies have focused on the biological activity of similar derivatives or related compounds:

  • A study highlighted a hybrid pyrrolidine derivative with an ED50 of 23.7 mg/kg in the MES test, showcasing its potent anticonvulsant properties .
  • Another investigation into neuroprotective agents found that certain derivatives could effectively cross the blood-brain barrier and exert neuroprotective effects against amyloid-beta toxicity in vitro .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
AnticonvulsantMES TestED50 = 23.7 mg/kg
AntinociceptiveFormalin-induced pain modelSignificant reduction in pain response
NeuroprotectionAβ-induced neurotoxicity modelInhibition of oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via a two-step procedure. First, the piperazine-1-carboxylate core is functionalized using a 2,5-dioxopyrrolidin-1-yl (NHS) ester-activated intermediate. Second, coupling with 2-methylquinolin-4-yl groups is achieved under reflux conditions with a polar aprotic solvent (e.g., DMF or DCM) and a base (e.g., triethylamine) to facilitate nucleophilic substitution. Purification typically involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin complexes. Stability studies under varying pH (e.g., phosphate-buffered saline at pH 7.4 vs. simulated gastric fluid at pH 2.0) and temperatures (4°C, 25°C, 37°C) are critical. Analytical methods like HPLC-UV or LC-MS should monitor degradation products, with attention to hydrolysis of the NHS ester moiety .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm piperazine and quinoline ring integration, with characteristic shifts for the NHS ester (δ ~2.6–3.0 ppm for pyrrolidinone protons).
  • HRMS : High-resolution mass spectrometry validates molecular weight (expected ~400–450 Da range).
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch of NHS ester) and ~1650 cm1^{-1} (quinoline C=N) confirm functional groups .

Advanced Research Questions

Q. How does structural modification of the quinoline or piperazine moiety affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions:

  • Quinoline : Replace 2-methyl with halogens (e.g., Cl, Br) to assess electronic effects on target binding.
  • Piperazine : Introduce bulky substituents (e.g., benzyl, phenyl) to evaluate steric hindrance.
    Biological assays (e.g., enzyme inhibition, cell viability) should correlate with computational docking scores (e.g., AutoDock Vina) to identify key interactions .

Q. What computational strategies predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate GI absorption, BBB permeability, and CYP450 inhibition. For example, the compound’s high TPSA (>80 Ų) may limit BBB penetration.
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., kinases) using GROMACS or AMBER. Analyze RMSD and hydrogen bond occupancy over 100-ns trajectories .

Q. How should researchers address contradictory data in biological assays?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} values across cell lines) require:

  • Dose-Response Validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays).
  • Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific interactions.
  • Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may interfere with results .

Q. What experimental designs assess environmental impact during disposal?

  • Methodological Answer : Follow OECD guidelines for:

  • Aquatic Toxicity : Daphnia magna acute toxicity tests (48-hour EC50_{50}).
  • Biodegradation : Modified Sturm test to measure CO2_2 evolution over 28 days.
  • Soil Adsorption : Batch equilibrium studies with HPLC quantification of compound retention in loam/clay .

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